

Application Notes: Immunohistochemistry for Mutant IDH1 R132H in Tumor Samples

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Compound of Interest		
Compound Name:	Mutant IDH1-IN-4	
Cat. No.:	B2942324	Get Quote

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Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) gene, particularly the R132H substitution, are a defining molecular feature in several types of tumors, most notably lower-grade gliomas and secondary glioblastomas.[1][2][3] The presence of the IDH1 R132H mutation is a critical diagnostic and prognostic marker, often associated with a more favorable prognosis in glioma patients.[4][5] Immunohistochemistry (IHC) using a mutation-specific antibody provides a rapid, reliable, and cost-effective method for detecting the IDH1 R132H protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissues. This antibody specifically recognizes the R132H mutant protein, with no cross-reactivity to the wild-type protein, ensuring high specificity.

Principle of the Assay

The immunohistochemical detection of mutant IDH1 R132H protein is based on the principle of a specific antigen-antibody reaction. A primary monoclonal antibody, highly specific to the R132H mutated form of the IDH1 protein, is applied to a pre-treated tissue section. The binding of the primary antibody is then visualized using a secondary antibody conjugated to an enzyme, such as horseradish peroxidase (HRP). This enzyme, in the presence of a chromogenic substrate like 3,3'-Diaminobenzidine (DAB), produces a colored precipitate at the site of the antigen, allowing for microscopic visualization. The staining is typically observed in the cytoplasm of the tumor cells.



Data Presentation

The performance of IDH1 R132H immunohistochemistry has been extensively validated against the gold standard of DNA sequencing. The technique consistently demonstrates high sensitivity and specificity for the detection of the R132H mutation across various studies and tumor types.

Study Cohort	Sensitivit y	Specificit y	Positive Predictiv e Value	Negative Predictiv e Value	Concorda nce with Sequenci ng	Referenc e
Gliomas (n=186)	100%	100%	Not Reported	Not Reported	100%	
Gliomas (n=94)	Not Reported	Not Reported	Not Reported	Not Reported	All IHC positive cases confirmed by sequencin g	
Glioblasto ma (n=33)	81.82%	Not Reported	90.00%	69.23%	Not Reported	_
Gliomas (n=61)	92.3%	97.9%	Not Reported	Not Reported	96.7%	
Laryngeal Squamous Cell Carcinoma (n=50)	92.3%	97.9%	Not Reported	Not Reported	Not Reported	

Signaling Pathways Involving IDH1 R132H

The IDH1 R132H mutation leads to a neomorphic enzymatic activity, converting α -ketoglutarate to the oncometabolite 2-hydroxyglutarate (2-HG). The accumulation of 2-HG affects various



cellular processes, including signaling pathways implicated in cell growth, proliferation, and migration.

One of the key pathways affected is the AKT-mTOR signaling pathway. Studies have shown that the expression of mutant IDH1 R132H can lead to the activation of this pathway, which is known to promote cell migration.

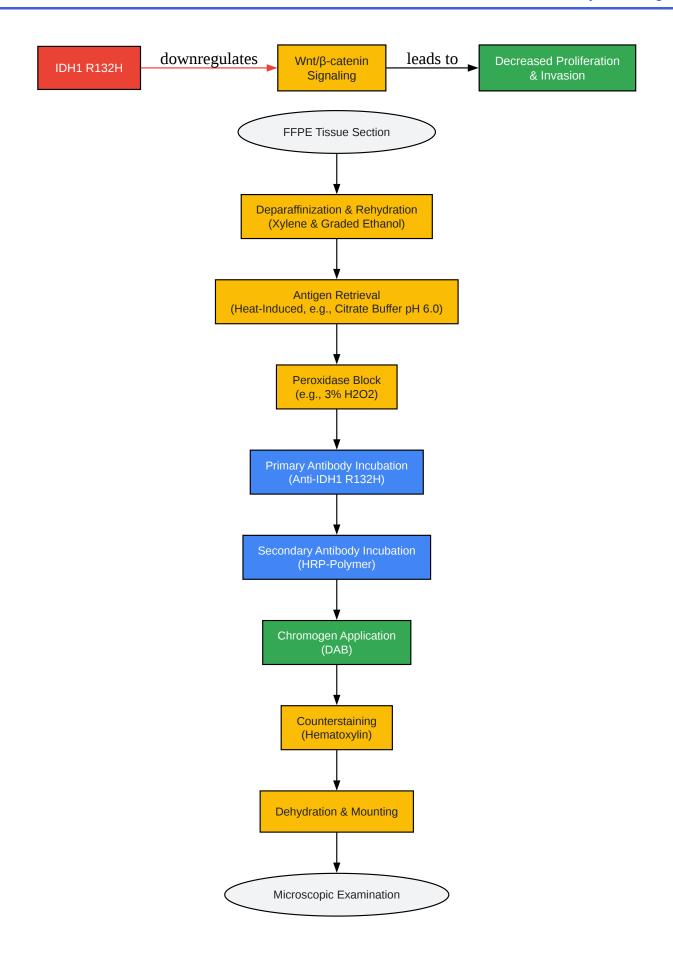


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Caption: IDH1 R132H and its effect on the AKT-mTOR signaling pathway.

Additionally, the IDH1 R132H mutation has been shown to negatively regulate the Wnt/β-catenin signaling pathway. This interaction is suggested to contribute to the tumor-suppressive effects observed in some contexts, such as reduced cell proliferation and invasion.







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